2-(3-Methoxyphenyl)-2-methylpropanoic acid

Description

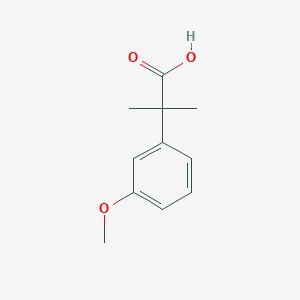

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(12)13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBGTOYTKPVUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445344 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17653-94-0 | |

| Record name | 3-Methoxy-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17653-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-(3-Methoxyphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The document outlines key synthetic strategies, presents detailed experimental protocols, and includes quantitative data to facilitate reproducibility and optimization.

Introduction

This compound is an organic compound featuring a methoxy-substituted phenyl ring and a gem-dimethylpropanoic acid moiety. This structural motif is of interest in the design of pharmacologically active molecules, where the gem-dimethyl group can enhance metabolic stability and the methoxyphenyl group can modulate receptor binding affinity. This guide explores the most viable and documented synthetic routes to this compound, providing the necessary technical details for laboratory-scale preparation.

Primary Synthesis Pathway: Alkylation of (3-Methoxyphenyl)acetonitrile

The most direct and commonly referenced conceptual pathway to this compound involves a two-step sequence starting from (3-methoxyphenyl)acetonitrile. This method leverages the acidity of the benzylic protons, allowing for sequential alkylation followed by hydrolysis of the nitrile functional group.

A logical workflow for this synthesis is presented below:

Step 1: α,α-Dimethylation of (3-Methoxyphenyl)acetonitrile

This crucial step involves the exhaustive methylation of the benzylic carbon of (3-methoxyphenyl)acetonitrile. The reaction requires a strong base to generate the carbanion, which then acts as a nucleophile, attacking the methylating agent. Two equivalents of both the base and the methylating agent are necessary to achieve dimethylation.

Experimental Protocol:

While a specific protocol for the dimethylation of (3-methoxyphenyl)acetonitrile is not available, a general and analogous procedure for the methylation of arylacetonitriles using dimethyl carbonate provides a viable method.

-

Reaction Setup: In a high-pressure autoclave, combine (3-methoxyphenyl)acetonitrile, dimethyl carbonate (DMC), and a catalytic amount of a strong base (e.g., sodium methoxide).

-

Reaction Conditions: Heat the sealed autoclave to a temperature range of 180-200°C. The reaction progress can be monitored by GC analysis of aliquots.

-

Work-up: After completion, the reaction mixture is cooled. The excess dimethyl carbonate is removed by rotary evaporation. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with water. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The crude product, 2-(3-methoxyphenyl)-2-methylpropanenitrile, can be purified by vacuum distillation.

Step 2: Hydrolysis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile

The final step is the hydrolysis of the sterically hindered tertiary nitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures and prolonged reaction times.

Experimental Protocol (Acidic Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile.

-

Reaction Conditions: Add an aqueous solution of a strong acid, such as 30-50% sulfuric acid. Heat the mixture to reflux (approximately 110-130°C) with vigorous stirring. The reaction is typically monitored by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it over ice. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The extracted organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[1]

Experimental Protocol (Basic Hydrolysis):

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the nitrile in a suitable solvent like ethylene glycol.

-

Reaction Conditions: Add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux (temperatures can exceed 150°C) for several hours.

-

Work-up: After cooling, dilute the reaction mixture with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted nitrile. The aqueous layer is then carefully acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic, which precipitates the carboxylic acid.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.[1]

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Reagent | Aqueous H₂SO₄ or HCl | Aqueous NaOH or KOH |

| Solvent | Often neat or with a co-solvent | Ethylene glycol or similar high-boiling solvent |

| Temperature | Reflux (110-130°C) | Reflux (>150°C) |

| Reaction Time | 4-24 hours | 4-24 hours |

| Work-up | Extraction or filtration | Acidification to precipitate product |

| Yield | Generally moderate to good | Generally moderate to good |

Alternative Synthesis Pathway: Grignard Reaction

An alternative approach involves the use of an organometallic reagent, specifically a Grignard reagent derived from a 3-methoxyphenyl halide. This pathway offers a different disconnection strategy but requires strict anhydrous conditions.

The proposed Grignard synthesis pathway is as follows:

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS No. 17653-94-0). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document consolidates foundational chemical information, presents data from structurally related isomers to provide context, and details standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and application of this and related molecules in drug discovery and development.

Chemical Identity and Structure

This compound is a carboxylic acid derivative with a molecular structure characterized by a phenyl ring substituted with a methoxy group at the meta-position, and a propanoic acid moiety with two methyl groups at the alpha-carbon.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 17653-94-0 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | |

| Canonical SMILES | CC(C)(C1=CC(=CC=C1)OC)C(=O)O | |

| InChI Key | AJBGTOYTKPVUPX-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity | ≥95-98% (as commercially available) | [2] |

| Storage | Room temperature or 4°C | [2] |

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

| Property | This compound (Predicted/Unavailable) | Comparative Isomer Data |

| Melting Point (°C) | Data not available | 3-(2-Methoxyphenyl)propionic acid: 83.5-89.5 °C 3-(3-Methoxyphenyl)propionic acid: 43-45 °C[3] |

| Boiling Point (°C) | Data not available | 3-(3-Methoxyphenyl)propionic acid: 318.1 ± 17.0 (Predicted)[3] |

| pKa | Predicted to be in the range of 4-5 (typical for carboxylic acids) | 3-(3-Methoxyphenyl)propionic acid: 4.654 (at 25°C)[3] |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.0-2.5 | 3-(4-Methoxyphenyl)-2-methylpropanoic acid: 2.2 (Predicted by XLogP3)[4] 2-(4-Methoxyphenyl)-2-methylpropanoic acid: 2.3 (Predicted)[5] |

| Aqueous Solubility | Data not available (Expected to have low solubility in water) | 3-(3-Methoxyphenyl)propionic acid: Soluble in water[3] |

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

-

Method: Capillary Melting Point Determination.

-

Protocol:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range indicates the melting point of the substance and provides an indication of its purity.

-

Determination of pKa (Acid Dissociation Constant)

-

Method: Potentiometric Titration.

-

Protocol:

-

A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Determination of logP (Octanol-Water Partition Coefficient)

-

Method: Shake-Flask Method (OECD Guideline 107).

-

Protocol:

-

Prepare a saturated solution of the compound in both n-octanol and water.

-

A known volume of the n-octanol solution is mixed with a known volume of the water solution in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Determination of Aqueous Solubility

-

Method: Equilibrium Shake-Flask Method (OECD Guideline 105).

-

Protocol:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous solution is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the physicochemical characterization of a novel compound such as this compound and the relationship between its key properties.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of this compound. While there is a notable absence of comprehensive experimental data in the public domain, this document provides a framework for its characterization by presenting foundational data, contextual information from its isomers, and detailed standard operating procedures for determining its key physicochemical parameters. The provided workflows and relationship diagrams offer a logical approach for researchers to systematically evaluate this compound and its analogs for potential applications in drug discovery and development. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this molecule.

References

- 1. This compound|RUO [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]

- 4. 3-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | CID 10535804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | CID 257579 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. It details the key analytical techniques and experimental protocols required to confirm the chemical structure of this compound. This document presents predicted spectral data based on established principles of spectroscopy and provides a plausible synthetic route. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound is a carboxylic acid derivative with a methoxy-substituted phenyl ring. Its physical and chemical properties are crucial for its handling, analysis, and potential applications in drug discovery and development.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17653-94-0 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Predicted: White to off-white solid |

| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane; sparingly soluble in water. |

Predicted Spectroscopic Data and Structural Elucidation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for this specific molecule is not publicly available, the following sections detail the predicted spectral data and its interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.25 | Triplet | 1H | Ar-H (C5-H) |

| ~6.95 | Doublet of doublets | 1H | Ar-H (C6-H) |

| ~6.85 | Doublet | 1H | Ar-H (C4-H) |

| ~6.80 | Singlet | 1H | Ar-H (C2-H) |

| 3.81 | Singlet | 3H | -OCH₃ |

| 1.58 | Singlet | 6H | -C(CH₃)₂ |

Interpretation:

-

The broad singlet in the downfield region (~10-12 ppm) is characteristic of the acidic proton of the carboxylic acid group.

-

The aromatic region (~6.8-7.3 ppm) shows four distinct signals, consistent with a 1,3-disubstituted benzene ring. The splitting patterns (triplet and doublet of doublets) are indicative of the meta-substitution.

-

The sharp singlet at approximately 3.81 ppm corresponds to the three protons of the methoxy group.

-

The singlet at around 1.58 ppm, integrating to six protons, is assigned to the two equivalent methyl groups attached to the quaternary carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum in CDCl₃ would show the following peaks:

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | -COOH |

| ~159.5 | Ar-C (C3-OCH₃) |

| ~145 | Ar-C (C1) |

| ~129.5 | Ar-C (C5) |

| ~118 | Ar-C (C6) |

| ~113 | Ar-C (C4) |

| ~112 | Ar-C (C2) |

| ~55.2 | -OCH₃ |

| ~46.5 | -C (CH₃)₂ |

| ~25.5 | -C(C H₃)₂ |

Interpretation:

-

The signal at ~182 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

The peak at ~159.5 ppm corresponds to the aromatic carbon attached to the electron-donating methoxy group.

-

The signals in the aromatic region (~112-145 ppm) are consistent with the six carbons of the substituted benzene ring.

-

The signal at ~55.2 ppm is typical for a methoxy group carbon.

-

The peak at ~46.5 ppm is assigned to the quaternary carbon, and the signal at ~25.5 ppm represents the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1705 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Medium | C-O stretch (carboxylic acid) |

Interpretation:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The strong, sharp peak around 1705 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹.

-

The strong absorption at approximately 1250 cm⁻¹ is characteristic of the aryl C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 149 | [M - COOH]⁺ |

| 135 | [M - COOH - CH₃]⁺ |

| 121 | [C₈H₉O]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 194 would confirm the molecular weight of the compound.

-

A significant fragment at m/z 149 would result from the loss of the carboxylic acid group (a loss of 45 Da).

-

Further fragmentation of the m/z 149 ion by loss of a methyl radical would lead to a peak at m/z 135.

-

The peak at m/z 121 is a common fragment for methoxy-substituted benzyl-type structures.

Synthesis Pathway and Experimental Protocol

While several synthetic routes to 2-aryl-2-methylpropanoic acids exist, a common and reliable method involves the α-methylation of the corresponding arylacetonitrile followed by hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyphenylacetonitrile (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

To the crude 2-(3-Methoxyphenyl)-2-methylpropanenitrile, add a 50% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Experimental Workflows

The overall process of synthesizing and characterizing this compound can be visualized as a structured workflow.

Conclusion

The structural elucidation of this compound can be confidently achieved through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The predicted spectral data presented in this guide provides a clear roadmap for the identification and confirmation of this compound. The detailed synthetic protocol offers a practical approach for its preparation in a laboratory setting. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel small molecules for potential therapeutic applications.

Spectroscopic Characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. Due to the limited availability of specific experimental data in publicly accessible databases, this guide combines established spectroscopic principles for carboxylic acids with data from closely related analogs to present a predictive characterization. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in the acquisition of empirical data.

Chemical Structure and Properties

Structure:

Molecular Formula: C₁₁H₁₄O₃

Molecular Weight: 194.23 g/mol

IUPAC Name: this compound

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.3 | Triplet | 1H | Ar-H |

| ~6.8-6.9 | Multiplet | 3H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~1.6 | Singlet | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~160 | Ar-C-O |

| ~145 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~113 | Ar-CH |

| ~55 | -OCH₃ |

| ~45 | -C(CH₃)₂ |

| ~25 | -C(CH₃)₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 2980-2930 | Medium-Strong | C-H stretch (Aliphatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1250-1200 | Strong | C-O stretch (Aromatic ether) |

| 1150-1020 | Medium | C-O stretch (Carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 179 | [M - CH₃]⁺ |

| 149 | [M - COOH]⁺ |

| 135 | [M - C(CH₃)₂COOH]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound. Other peaks will represent fragment ions, which can provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by empirical measurement. The provided protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Potential Therapeutic Targets of Methoxyphenylpropanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenylpropanoic acid derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities. Structurally characterized by a methoxy-substituted phenyl ring attached to a propanoic acid backbone, these molecules have garnered significant interest in medicinal chemistry. Their therapeutic potential spans anti-inflammatory, antioxidant, anticancer, and metabolic regulatory applications. This technical guide provides an in-depth overview of the key therapeutic targets of methoxyphenylpropanoic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Therapeutic Areas and Molecular Targets

The biological activities of methoxyphenylpropanoic acid derivatives are diverse, with several key molecular targets identified. These include enzymes involved in inflammation, receptors that modulate metabolism, and pathways that control cell growth and survival.

Anti-inflammatory and Analgesic Activity: Cyclooxygenase (COX) Inhibition

A primary and well-established mechanism of action for many arylpropanoic acids, including methoxyphenylpropanoic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are critical for the biosynthesis of prostaglandins, which are key mediators of pain and inflammation.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative arylpropanoic acid derivatives, including compounds with methoxyphenyl substitutions. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | COX-2 | 0.95 | - | [4] |

| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-[5][6][7]triazole-3-carboxylic acid methylamide | COX-1 | 45.9 | 0.67 | [4] |

| COX-2 | 68.2 | [4] | ||

| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxy-phenyl)-1H-[5][6][7]triazole-3-carboxylic acid hydrazide | COX-1 | 39.8 | 0.86 | [4] |

| COX-2 | 46.3 | [4] |

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, such as PGE2, which promote inflammation, pain, and fever. Methoxyphenylpropanoic acid derivatives can inhibit COX-2, thereby blocking the production of these pro-inflammatory mediators.[8][9]

Anticancer Activity

Several methoxyphenylpropanoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms are believed to be multifaceted, involving the induction of apoptosis and inhibition of cell proliferation.[6]

The following table presents the half-maximal inhibitory concentration (IC50) values of representative compounds against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | <10 | [6] (Described as most active) |

| Benzoquinone derivative 68 | U-87MG | 23.6 | [6] |

| Methyl rosmarinate | U-87 | 9.8 | [2] |

| Thienopyrimidine derivative 52 | MDA-MB-231 | 10 | [10] |

| Indolylquinone derivative 93b | MDA-MB-231 | 3.99 µg/mL | [10] |

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][11][12]

Metabolic Regulation

Certain derivatives, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, have been shown to influence metabolic pathways. These effects are mediated through targets like G protein-coupled receptors and key metabolic enzymes.

HMPA, a microbial metabolite of dietary polyphenols, is a potential agonist for GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3).[13] GPR41 is activated by short-chain fatty acids and is involved in regulating energy homeostasis and gut motility.[14][15] Activation of GPR41 is thought to contribute to improved hepatic lipid metabolism.[13]

Upon activation by an agonist like HMPA, GPR41, which is coupled to a Gi/o protein, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade can influence various cellular processes related to metabolism.[14]

Ferulic acid, a closely related compound, and its derivatives have been shown to activate AMP-activated protein kinase (AMPK).[16] AMPK is a master regulator of cellular energy homeostasis.[2][5] Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, such as lipid synthesis.

Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria. AMPK also suppresses the expression of lipogenic genes like SREBP-1c and FAS.[5]

Antioxidant Activity

Many methoxyphenylpropanoic acid derivatives exhibit significant antioxidant activity, primarily through their ability to scavenge free radicals.[6] This property is crucial for mitigating oxidative stress, which is implicated in a wide range of diseases.

While extensive quantitative data is not always available, studies have shown that certain derivatives possess potent radical scavenging activity. For example, some 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated higher DPPH radical scavenging activity than the well-known antioxidant, ascorbic acid.[6]

| Compound | Assay | Activity | Reference |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH | 1.13 times higher than ascorbic acid | [6] |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | ~1.4 times higher than ascorbic acid | [6] |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH | ~1.4 times higher than ascorbic acid | [6] |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of compounds.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Test compound solutions at various concentrations

-

Positive control (e.g., ascorbic acid)

-

Methanol or ethanol (solvent)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add a fixed volume of the DPPH solution to an equal volume of the sample solutions in a 96-well plate or cuvettes.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentrations.

MTT Assay for Cell Viability

This assay is widely used to measure the cytotoxic effects of compounds on cancer cells.[1][11][12]

-

Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][11]

-

Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound solutions

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Principle: Subcutaneous injection of carrageenan into the paw of a rat or mouse induces an acute, localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Materials:

-

Rodents (e.g., Wistar rats or C57BL/6 mice)

-

Carrageenan solution (e.g., 1% in saline)

-

Test compound, vehicle control, and positive control (e.g., indomethacin)

-

Parenteral administration equipment

-

Plethysmometer or calipers for measuring paw volume/thickness

-

-

Procedure:

-

Administer the test compound, vehicle, or positive control to the animals (e.g., intraperitoneally or orally) at a set time before carrageenan injection.

-

Measure the initial volume or thickness of the hind paw.

-

Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The degree of edema is calculated as the difference in paw volume or thickness before and after carrageenan injection. The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Conclusion

Methoxyphenylpropanoic acid derivatives are a promising class of compounds with multiple potential therapeutic targets. Their well-documented anti-inflammatory effects via COX inhibition, coupled with emerging evidence of their anticancer, antioxidant, and metabolic regulatory activities, make them attractive scaffolds for further drug development. The key molecular targets identified—COX-2, GPR41, and AMPK—represent critical nodes in pathways governing inflammation, cell growth, and metabolism. Future research should focus on elucidating the structure-activity relationships for these diverse biological effects and optimizing the selectivity and potency of these derivatives for specific targets to enhance their therapeutic potential and minimize off-target effects.

References

- 1. Natural (dihydro)phenanthrene plant compounds are direct activators of AMPK through its allosteric drug and metabolite–binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. trans-ferulic acid attenuates hyperglycemia-induced oxidative stress and modulates glucose metabolism by activating AMPK signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ferulic acid restores mitochondrial dynamics and autophagy via AMPK signaling pathway in a palmitate-induced hepatocyte model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 13. Characterization of Glioblastoma Cells Response to Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The colonic metabolites dihydrocaffeic acid and dihydroferulic acid are more effective inhibitors of in vitro platelet activation than their phenolic precursors - Food & Function (RSC Publishing) [pubs.rsc.org]

The Unseen History of a Crucial Moiety: The Discovery and Profile of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS No. 17653-94-0), a significant, yet often overlooked, chemical entity. While not a therapeutic agent in its own right, its story is intrinsically linked to the development and understanding of a cornerstone medication in the treatment of Parkinson's disease. This document will illuminate its origins as a metabolite of the peripherally acting DOPA decarboxylase inhibitor, Carbidopa. We will explore the analytical techniques that led to its identification and detail the synthetic methodologies for its preparation, providing a comprehensive resource for researchers in medicinal chemistry and drug metabolism.

Discovery and Historical Context

The discovery of this compound is not a standalone event but rather a denouement in the metabolic saga of Carbidopa. Carbidopa was developed by Merck in the 1960s as an adjunct to Levodopa therapy for Parkinson's disease.[1] Its purpose is to inhibit the peripheral conversion of Levodopa to dopamine, thereby increasing the bioavailability of Levodopa in the central nervous system and reducing its side effects.[1]

The first identification of the class of compounds to which this compound belongs arose from pivotal metabolic studies of Carbidopa in the mid-1970s. A key publication by Vickers et al. in 1975, titled "Further studies on the metabolism of carbidopa...", detailed the major urinary metabolites of Carbidopa in humans, rhesus monkeys, dogs, and rats. This research was crucial in understanding the biotransformation and clearance of the drug.

Among the identified metabolites were several propanoic acid derivatives, including 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid and 3-hydroxy-alpha-methylphenylpropionic acid. While the exact nomenclature varies, these findings represent the first characterization of the core structure of this compound as a product of in vivo metabolism of a major pharmaceutical agent. The primary metabolic pathway involves the loss of the hydrazine functional group from Carbidopa.

Therefore, the "discovery" of this acid can be attributed to the analytical work conducted to elucidate the metabolic fate of Carbidopa. It was not synthesized with a specific therapeutic purpose in mind but was rather identified as a natural byproduct of the body's processing of a xenobiotic.

Quantitative Data: Carbidopa Metabolites

The following table summarizes the major urinary metabolites of Carbidopa as identified in the seminal 1975 study by Vickers et al. The data highlights the percentage of urinary radioactivity accounted for by each metabolite in different species, providing a quantitative overview of the metabolic pathways.

| Metabolite | Chemical Name | % of Urinary Radioactivity (Human) | % of Urinary Radioactivity (Monkey) | % of Urinary Radioactivity (Dog) |

| II | 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid | ~10% | ~10% | 16% |

| III | 2-methyl-3,4-dihydroxyphenylpropionic acid | 10% | 17% | 19% |

| IV | 3,4-dihydroxyphenylacetone | <5% | - | <5% |

| V | 2-methyl-3-(3'-methoxy-4'-hydroxyphenyl)lactic acid | - | - | <5% |

| VI | 2-methyl-3-(3',4-dihydroxyphenyl)lactic acid | - | - | <5% |

| VII | 3-hydroxy-alpha-methylphenylpropionic acid | ~10% | ~10% | - |

Data extracted from Vickers S, et al. J Med Chem. 1975 Feb;18(2):134-8.

Experimental Protocols

Identification of Carbidopa Metabolites (Circa 1975)

The identification of this compound and its analogues as metabolites of Carbidopa was achieved through a combination of chromatographic and spectrometric techniques, which were state-of-the-art for the time.

Methodology:

-

Sample Collection: Urine samples were collected from humans and laboratory animals following the administration of radiolabeled Carbidopa.

-

Extraction: The urinary metabolites were extracted from the aqueous matrix using organic solvents.

-

Chromatographic Separation: The extract was subjected to thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) to separate the individual metabolites.

-

Derivatization (for GLC): The acidic metabolites were often derivatized to form more volatile esters (e.g., methyl esters) or silyl ethers to improve their chromatographic properties.

-

Mass Spectrometry (MS): The separated components were then analyzed by mass spectrometry. The mass spectrometer would ionize the molecules and separate the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each metabolite.

-

Structure Elucidation: By comparing the mass spectra of the unknown metabolites with those of synthesized reference compounds, the researchers were able to deduce the chemical structures of the metabolites.

Synthesis of this compound

While the compound was first identified as a metabolite, its de novo synthesis is essential for obtaining a pure standard for analytical and research purposes. A common and effective method for the synthesis of 2-arylpropanoic acids is through the alkylation of an arylacetonitrile intermediate.

Reaction Scheme:

(3-Methoxyphenyl)acetonitrile → 2-(3-Methoxyphenyl)-2-methylpropanenitrile → this compound

Detailed Protocol:

-

α,α-Dimethylation of (3-Methoxyphenyl)acetonitrile:

-

To a solution of (3-methoxyphenyl)acetonitrile in a dry, aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a period to allow for the formation of the carbanion.

-

Add at least two equivalents of a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the resulting 2-(3-methoxyphenyl)-2-methylpropanenitrile, if necessary.

-

-

Hydrolysis of the Nitrile:

-

The 2-(3-methoxyphenyl)-2-methylpropanenitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: Reflux the nitrile in a strong aqueous acid, such as sulfuric acid or hydrochloric acid.

-

Basic Hydrolysis: Reflux the nitrile in a strong aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

-

After the reaction is complete, cool the mixture and extract the this compound with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Visualizations

Metabolic Pathway of Carbidopa

Caption: Metabolic transformation of Carbidopa.

Synthesis Workflow

Caption: Synthesis of this compound.

References

A Comprehensive Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(3-Methoxyphenyl)-2-methylpropanoic acid, a valuable building block in pharmaceutical research and organic synthesis. This document covers its chemical identity, synthesis methodologies, analytical characterization, and potential biological activities, presented in a format tailored for scientific and research applications.

Chemical Identification and Properties

This compound is a carboxylic acid derivative featuring a methoxy-substituted phenyl ring. Its chemical structure and properties are summarized below.

| Identifier | Value |

| CAS Number | 17653-94-0[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₁₄O₃[1] |

| Molecular Weight | 194.23 g/mol [1] |

| InChI Key | AJBGTOYTKPVUPX-UHFFFAOYSA-N[1] |

Experimental Protocols: Synthesis and Analysis

While specific literature detailing the synthesis of this compound is not abundant, established methods for the synthesis of 2-arylpropanoic acids can be readily adapted.[1]

Synthesis Methodologies

Two primary classical routes for the synthesis of this compound include the alkylation of (3-methoxyphenyl)acetonitrile and the carboxylation of a corresponding Grignard reagent. A modern approach involves a Suzuki-Miyaura coupling reaction.

Method 1: Alkylation of (3-methoxyphenyl)acetonitrile

This method involves a two-step process: the α,α-dimethylation of the starting nitrile followed by hydrolysis.

Experimental Protocol:

-

α,α-Dimethylation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-methoxyphenyl)acetonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), to the solution.

-

After the addition is complete, allow the reaction mixture to stir at -78°C for 30 minutes.

-

Add one equivalent of methyl iodide (CH₃I) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Repeat the deprotonation and methylation steps by cooling the reaction mixture back to -78°C, adding another equivalent of the strong base, followed by another equivalent of methyl iodide.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-methoxyphenyl)-2-methylpropanenitrile.

-

-

Hydrolysis:

-

To the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile, add an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

If acidic hydrolysis is used, cool the reaction mixture and extract the product with an organic solvent.

-

If basic hydrolysis is used, cool the reaction mixture, acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, and then extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

-

Method 2: Suzuki-Miyaura Coupling and Hydrolysis

This contemporary method involves the palladium-catalyzed cross-coupling of an arylboronic acid with a bromo-ester, followed by hydrolysis.[1]

Experimental Protocol:

-

Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 3-methoxyphenylboronic acid, methyl 2-bromo-2-methylpropanoate, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).[1]

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and perform a workup by adding water and extracting with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ester, methyl 2-(3-methoxyphenyl)-2-methylpropanoate.

-

-

Hydrolysis:

-

Hydrolyze the resulting ester using standard procedures as described in Method 1 (Step 2) to obtain the final product, this compound.[1]

-

Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Distinct signals for aromatic protons (complex pattern due to meta-substitution), a singlet for the methoxy group protons, a singlet for the two equivalent methyl group protons, and a broad singlet for the acidic proton of the carboxyl group. The expected integration ratio would be 4:3:6:1.[1] |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the methoxy carbon, the quaternary carbon, the methyl carbons, and the carboxyl carbon. |

| Mass Spectrometry (ESI) | In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected at m/z 193.08. In positive ion mode (ESI+), adducts such as the protonated molecule [M+H]⁺ (m/z 195.10) or the sodium adduct [M+Na]⁺ (m/z 217.08) may be observed.[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, C-O stretching of the methoxy group and the ester, and aromatic C-H and C=C stretching. |

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is limited in publicly available literature. However, as a member of the 2-arylpropanoic acid class, it is predicted to exhibit anti-inflammatory properties.

Potential Anti-inflammatory Activity

The 2-arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. Some methoxy-substituted phenolic compounds have been shown to possess anti-inflammatory properties, suggesting that the methoxy group in the target molecule may contribute to its activity. Studies on related methoxyphenolic compounds have shown inhibition of various inflammatory mediators, including cytokines and chemokines.[2][3]

Cyclooxygenase (COX) Inhibition Pathway

The primary proposed mechanism of action for 2-arylpropanoic acids is the inhibition of the COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever.

Caption: Proposed mechanism of action via COX inhibition.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in drug discovery and development. While specific biological data is not yet widely available, its structural similarity to known NSAIDs suggests that it may possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to produce and characterize this compound for further investigation into its chemical and biological properties.

References

Technical Guide: Physicochemical Properties of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of the compound 2-(3-Methoxyphenyl)-2-methylpropanoic acid. The information is presented to support research and development activities where this molecule is of interest.

Core Molecular Data

The key quantitative data are summarized in the table below for clarity and ease of reference.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, or analysis of this compound are not available within the scope of general literature searches. Researchers requiring such protocols would need to consult specialized chemical synthesis journals or develop methodologies based on standard organic chemistry principles for analogous compounds.

Logical Data Relationship

The relationship between the compound's nomenclature and its core physicochemical properties is illustrated in the diagram below. This workflow demonstrates the logical progression from the chemical name to the determination of its molecular formula and subsequent calculation of its molecular weight.

Caption: Logical workflow from chemical name to molecular weight.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the α,α-dimethylation of (3-methoxyphenyl)acetonitrile, followed by the hydrolysis of the resulting nitrile. This protocol includes specific reagent quantities, reaction conditions, and purification procedures to ensure a reliable and efficient synthesis.

Introduction

2-Arylpropanoic acids are a significant class of compounds in the pharmaceutical industry, with many exhibiting anti-inflammatory, analgesic, and other therapeutic properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex biologically active molecules. The gem-dimethyl group at the α-position can be a critical structural motif for enhancing potency and modulating metabolic stability. The following protocol outlines a robust laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from (3-methoxyphenyl)acetonitrile.

Step 1: α,α-Dimethylation of (3-methoxyphenyl)acetonitrile

In this step, (3-methoxyphenyl)acetonitrile is deprotonated at the benzylic position using a strong base, sodium hydride, to form a carbanion. This nucleophilic carbanion is then reacted with an excess of methyl iodide to introduce two methyl groups at the α-position, yielding 2-(3-methoxyphenyl)-2-methylpropanenitrile.

Step 2: Hydrolysis of 2-(3-methoxyphenyl)-2-methylpropanenitrile

The sterically hindered nitrile is then hydrolyzed under basic conditions using sodium hydroxide in a mixture of ethanol and water. The reaction mixture is heated under reflux to drive the conversion to the corresponding carboxylate salt. Subsequent acidification with hydrochloric acid precipitates the desired product, this compound.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-methoxyphenyl)-2-methylpropanenitrile

Materials:

-

(3-methoxyphenyl)acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then suspend the NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (3-methoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise via a syringe.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

-

Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to afford 2-(3-methoxyphenyl)-2-methylpropanenitrile as a colorless oil.

Step 2: Synthesis of this compound

Materials:

-

2-(3-methoxyphenyl)-2-methylpropanenitrile

-

Sodium hydroxide

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-(3-methoxyphenyl)-2-methylpropanenitrile (1.0 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (3.0 equivalents) in deionized water to the flask.

-

Heat the mixture at reflux for 12-24 hours. Monitor the reaction for the disappearance of the nitrile starting material by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted nitrile or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

-

Extract the product into ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain a white crystalline solid.

Data Presentation

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | (3-methoxyphenyl)acetonitrile | 1. Sodium Hydride2. Methyl Iodide | 2-(3-methoxyphenyl)-2-methylpropanenitrile | 85-95 | >98 (GC) |

| 2 | 2-(3-methoxyphenyl)-2-methylpropanenitrile | 1. Sodium Hydroxide2. Hydrochloric Acid | This compound | 80-90 | >99 (HPLC) |

Characterization Data for this compound:

-

Appearance: White crystalline solid

-

Molecular Formula: C₁₁H₁₄O₃

-

Molecular Weight: 194.23 g/mol

-

Melting Point: 88-90 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J=7.8 Hz, 1H), 6.90-6.80 (m, 3H), 3.80 (s, 3H), 1.60 (s, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 183.5, 159.5, 145.0, 129.2, 118.5, 113.0, 112.5, 55.1, 46.5, 25.5.

-

IR (KBr, cm⁻¹): 3300-2500 (broad O-H), 2970, 1705 (C=O), 1600, 1585, 1250, 1045.

-

MS (ESI): m/z 193.08 [M-H]⁻.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere. It reacts violently with water to produce hydrogen gas.

-

Methyl iodide is toxic and a suspected carcinogen. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle only in a fume hood.

-

Concentrated hydrochloric acid is corrosive. Handle with care.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. The described two-step sequence is efficient and yields the target compound in high purity. This application note should serve as a valuable resource for researchers in organic and medicinal chemistry.

Application Notes and Protocols for the Characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for quality control, stability testing, and physicochemical profiling of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding the compound's behavior in various matrices.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2955-46-6 |

| Predicted XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 194.094294304 Da |

| Monoisotopic Mass | 194.094294304 Da |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying it in various sample matrices. A reversed-phase HPLC method is typically suitable for this compound.

Application Note:

A reversed-phase HPLC method with UV detection is recommended for the routine analysis of this compound. The method's selectivity can be optimized by adjusting the mobile phase composition and pH. A C18 column is a good starting point for method development. The chromophore in the molecule, the methoxyphenyl group, allows for sensitive UV detection.

Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of a this compound sample.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for pH adjustment)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 0.1% Formic Acid in Water.

-

Prepare Mobile Phase B: Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a 1 mg/mL stock solution.

-

Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1 mg/mL).

-

-

Sample Solution Preparation:

-

Prepare the sample solution at a similar concentration to the working standard using the mobile phase as the diluent.

-

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic elution can be used. A starting point for isocratic elution could be a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).[1][2]

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 30 °C[1]

-

Detection Wavelength: Monitor at the wavelength of maximum absorbance, which can be determined using a PDA detector (a starting wavelength could be 225 nm or 254 nm).[1]

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Calculate the purity of the sample by the area percentage method.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Application Note: ¹H and ¹³C NMR are critical for the unambiguous identification of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the methyl protons. The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis.[3]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic protons (multiplets) in the range of δ 6.7-7.3 ppm.

-

Methoxy group protons (singlet) around δ 3.8 ppm.

-

Methyl group protons (singlet) around δ 1.6 ppm.

-

Carboxylic acid proton (broad singlet) which can be in a wide range, typically downfield.

-

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum.

-

Expected ¹³C NMR Signals (in CDCl₃):

-

Carboxylic acid carbonyl carbon around δ 180 ppm.